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Compound of Interest

Compound Name: M8891

Cat. No.: B608796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Methionine aminopeptidase 2 (MetAP2) has emerged as a critical therapeutic target in

oncology and other diseases due to its essential role in angiogenesis and cell proliferation. This

guide provides a detailed comparison of two prominent MetAP2 inhibitors: M8891, a novel

reversible inhibitor, and fumagillin, a well-established irreversible inhibitor. This analysis is

supported by experimental data to aid in research and development decisions.

At a Glance: Key Differences
Feature M8891 Fumagillin

Mechanism of Action Reversible Irreversible (covalent)

Selectivity
Selective for MetAP2 over

MetAP1

Selective for MetAP2 over

MetAP1

Administration
Orally active and brain

penetrant
-

Key Effects Antiangiogenic and antitumoral Antiangiogenic and antitumoral

Development Stage
Phase I clinical trials for

advanced solid tumors

Preclinical and early clinical

trials (analogs)

Quantitative Performance Comparison
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The following tables summarize the inhibitory potency of M8891 and fumagillin-related

compounds from various studies. Direct comparison of absolute values should be made with

caution due to variations in experimental conditions across different studies.

Table 1: Biochemical Inhibitory Activity against MetAP2

Inhibitor Type
MetAP2
IC50 (nM)

MetAP1
IC50 (µM)

Ki (nM)
Selectivity
(MetAP1/Me
tAP2)

M8891 Reversible

52 (human),

32 (murine)

[1]

>10[2] 4.33[2][3] >192[4]

Fumagillin

Analog (TNP-

470)

Irreversible 8[5] >10[5] - >1250

Fumagillin Irreversible - - 60 ± 33[6] -

Table 2: Cellular Anti-Proliferative Activity

Inhibitor Cell Line Assay GI50 / IC50 (nM)

M8891 HUVEC Proliferation 20[1][2]

Fumagillin Analog

(TNP-470)
HUVEC Proliferation

0.35 ng/mL (~0.8 nM)

[7]

Fumagillin Analog

(PPI-2458)
HUVEC Proliferation 0.2[4]

Mechanism of Action and Signaling Pathways
MetAP2 inhibitors exert their effects by preventing the cleavage of the N-terminal methionine

from nascent proteins, a crucial step in protein maturation.[8] This inhibition leads to the

suppression of endothelial cell proliferation and angiogenesis, which are vital for tumor growth.

[8]
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M8891 is a reversible inhibitor, meaning it binds to and dissociates from the MetAP2 active site.

[2][3] In contrast, fumagillin and its analogs are irreversible inhibitors that form a covalent bond

with a histidine residue in the active site of MetAP2, permanently inactivating the enzyme.[7]

The inhibition of MetAP2 triggers downstream signaling events, primarily involving the p53 and

eIF2α pathways.

MetAP2 Inhibition and the p53 Pathway
Inhibition of MetAP2 can lead to the activation of the tumor suppressor p53 and its downstream

target, p21.[1][5][8] This induction of p21 leads to cell cycle arrest in the G1 phase, thereby

inhibiting cell proliferation.[5]
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MetAP2 inhibition leading to p53-mediated cell cycle arrest.

MetAP2 and eIF2α Phosphorylation
MetAP2 is known to interact with the alpha subunit of eukaryotic initiation factor 2 (eIF2α) and

protect it from inhibitory phosphorylation.[9] By inhibiting MetAP2, eIF2α becomes susceptible

to phosphorylation, which leads to a global inhibition of protein synthesis and can contribute to

the anti-proliferative effects of these inhibitors.
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MetAP2 inhibition and its effect on eIF2α phosphorylation.

Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of MetAP2 inhibitors. Below

are representative protocols for key in vitro assays.

MetAP2 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified

MetAP2.
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Materials:

Recombinant human MetAP2 enzyme

MetAP2 substrate (e.g., Met-Pro-AMC)

Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl, 10 µM CoCl₂)

Test compounds (M8891 or fumagillin) dissolved in DMSO

96-well black microplates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of the test compounds in assay buffer.

Add a fixed concentration of recombinant MetAP2 enzyme to each well of the microplate.

Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15-

30 minutes) at room temperature to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the MetAP2 substrate to each well.

Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission

wavelengths appropriate for the substrate, e.g., 380/460 nm for AMC).

Calculate the initial reaction rates and determine the percentage of inhibition for each

compound concentration relative to the vehicle control (DMSO).

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to determine the IC50 value.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b608796?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Reagents
(Enzyme, Substrate, Inhibitor)

Add MetAP2 Enzyme to Plate

Add Test Compound
(M8891 or Fumagillin)

Pre-incubate

Add MetAP2 Substrate

Measure Fluorescence

Analyze Data (Calculate IC50)

End

 

Start

Implant Tumor Cells
into Mice

Allow Tumors to
Establish

Randomize Mice into
Treatment Groups

Administer Inhibitor
(M8891 or Fumagillin analog)

or Vehicle

Monitor Tumor Growth
and Body Weight

Endpoint Reached

Analyze Tumor Volume Data

End

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b608796?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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